1-(Azidomethyl)-4-(bromomethyl)benzene, also known by its Chemical Abstracts Service number 107047-10-9, is an organic compound characterized by the presence of both an azide group (-N₃) and a bromomethyl group (-CH₂Br) attached to a benzene ring. This compound has garnered attention in organic synthesis and bioconjugation chemistry due to its unique reactivity and functional properties. The molecular formula for this compound is C₈H₈BrN₃, with a molecular weight of approximately 226.07322 g/mol .
The synthesis of 1-(azidomethyl)-4-(bromomethyl)benzene typically involves a multi-step process:
The reaction conditions may vary based on the desired yield and purity of the final product. The use of DMF or acetonitrile as solvents helps facilitate the reaction by stabilizing the azide ion, promoting nucleophilic attack on the brominated intermediate.
The molecular structure of 1-(azidomethyl)-4-(bromomethyl)benzene features a benzene ring substituted with both an azidomethyl group and a bromomethyl group. The structural formula can be represented as follows:
The compound participates in various chemical reactions due to its functional groups:
These reactions are crucial for applications in bioconjugation and materials science, where linking biomolecules or modifying surfaces is required.
The mechanism of action for 1-(azidomethyl)-4-(bromomethyl)benzene primarily revolves around its ability to participate in click chemistry and nucleophilic substitution:
Research indicates that compounds similar to this may exhibit biological activities, including interactions with androgen receptors, which could have implications in hormone-related therapies.
1-(Azidomethyl)-4-(bromomethyl)benzene has several important applications in scientific research:
1-(Azidomethyl)-4-(bromomethyl)benzene (CAS: 74489-49-9, C₈H₈BrN₃) is a bifunctional aromatic compound featuring both azide (–N₃) and bromomethyl (–CH₂Br) groups para-substituted on a benzene ring. Its molecular architecture enables divergent reactivity pathways, making it a strategic building block in medicinal chemistry and materials science. The compound’s significance stems from its role in synthesizing complex pharmacophores—particularly multi-target receptor tyrosine kinase (RTK) inhibitors—and facilitating bioorthogonal conjugation strategies. This section delineates its historical emergence in drug discovery, structural attributes, and mechanistic role in overcoming oncological drug resistance [1] [9].
The synthesis of 1-(azidomethyl)-4-(bromomethyl)benzene emerged as a pivotal innovation during efforts to develop angiogenesis inhibitors targeting compensatory RTK activation. Early anti-angiogenic agents faced clinical limitations due to mono-target specificity, prompting research into multiplex RTK inhibitors. As depicted in Scheme 1 of foundational studies [1], this compound served as a linchpin intermediate in modular synthetic routes:
Table 1: Synthetic Applications in RTK Inhibitor Development
Reaction Step | Reactants | Product Functionality | Biological Target |
---|---|---|---|
Nucleophilic Azidation | 1-Bromo-4-(bromomethyl)benzene + NaN₃ | Azidomethyl intermediate | Precursor for click chemistry |
CuAAC Click Reaction | Azide intermediate + Phenylacetylene | 1,4-Disubstituted 1,2,3-triazole | VEGFR-2/Tie-2/EphB4 inhibition |
Suzuki Coupling | Triazole intermediate + Boronic Acids | Biaryl pyridine/thiourea | Enhanced kinase affinity |
The orthogonal reactivity of azide and bromomethyl groups enables sequential or simultaneous modifications critical for drug design:
Table 2: Reactivity Comparison of Functional Groups
Functional Group | Reaction Type | Conditions | Application Example |
---|---|---|---|
Azide (–N₃) | CuAAC Cycloaddition | CuSO₄/NaAsc, H₂O/EtOH, 25°C | Triazole-based RTK inhibitors |
Bromomethyl (–CH₂Br) | Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Installation of hinge-binding pyridines |
Dual Functionality | Sequential Modification | Click → Suzuki coupling | BD-7 analog synthesis |
Tumor resistance to single-target anti-angiogenics (e.g., VEGFR-2 inhibitors) often arises from compensatory upregulation of Tie-2 and EphB4. 1-(Azidomethyl)-4-(bromomethyl)benzene-derived inhibitors overcome this by simultaneously blocking multiple RTKs:
Table 3: Inhibitory Profiles of Key Derivatives
Compound | VEGFR-2 IC₅₀ (nM) | Tie-2 IC₅₀ (nM) | EphB4 IC₅₀ (nM) | EA.hy926 IC₅₀ (μM) |
---|---|---|---|---|
BD-7 | 11.06 | 25.74 | 3.30 | 0.48 |
Pyrimidine-6a | 18.3 | 42.9 | 9.7 | 1.21 |
BPS-7 (lead) | 15.2 | >100 | 12.4 | 3.10 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: